2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
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Description
2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C15H11Cl2NO4S and its molecular weight is 372.22. The purity is usually 95%.
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Biological Activity
2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₉ClN₃O₃S
- Molecular Weight : 315.74 g/mol
The compound features a sulfonamide group, which is often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (Hep-G2 and A2058). The results indicated a notable inhibition of cell growth, suggesting potential applications in cancer therapy .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Research has shown that sulfonamide derivatives can inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process.
- Mechanism : By inhibiting these enzymes, the compound could reduce the production of pro-inflammatory prostaglandins, thus alleviating inflammation .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoic acid derivatives. The presence of chlorine substituents in the structure may enhance these properties.
- Findings : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Research Findings Summary
Biological Activity | Model System | Key Findings |
---|---|---|
Anticancer | Hep-G2, A2058 | Significant growth inhibition observed at concentrations >5 μM |
Anti-inflammatory | Enzyme assays | Inhibition of COX-1 and COX-2 activity by >50% |
Antimicrobial | Bacterial/Fungal strains | Effective against multiple strains with MIC values ranging from 10-50 μg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer effects.
Properties
IUPAC Name |
2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKDYJVTTUXDNL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.